![molecular formula C28H31ClN2O4 B2992786 N-(4-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 680605-10-1](/img/structure/B2992786.png)
N-(4-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide
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Description
N-(4-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C28H31ClN2O4 and its molecular weight is 495.02. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Properties
Research has explored the anti-inflammatory effects of compounds structurally related to "N-(4-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide," particularly in the context of peripheral benzodiazepine receptors. For instance, studies on peripheral benzodiazepine receptor ligands have demonstrated in vivo anti-inflammatory properties, suggesting a potential application in developing anti-inflammatory agents (Torres et al., 1999).
Synthesis of Novel Derivatives
The synthesis of novel derivatives from similar structures has been explored for their potential in medicinal chemistry. For example, derivatives of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline have been synthesized, indicating the usefulness of such compounds in creating new chemical entities with potential pharmacological activities (Aghekyan et al., 2009).
Pharmacokinetics and Radiolabeling
The pharmacokinetics and radiolabeling of structurally related isoquinoline carboxamide derivatives have been studied, particularly for imaging peripheral benzodiazepine receptors. This research suggests potential applications in diagnostic imaging and the study of receptor distribution in various tissues, which could be extended to the compound (Vos et al., 1999).
Antimicrobial Agents
Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. This indicates a potential application of "N-(4-chlorophenyl)-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide" in developing new antimicrobial agents (Desai et al., 2011).
Neuroleptic Properties
Research into hexahydro[1,4]oxazino[3,4-a]isoquinolines, compounds with a similar structural framework, has shown neuroleptic properties, suggesting a potential application in developing agents for neurological disorders (Clarke et al., 1978).
properties
IUPAC Name |
N-(4-chlorophenyl)-6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN2O4/c1-18(2)19-5-11-23(12-6-19)35-17-25-24-16-27(34-4)26(33-3)15-20(24)13-14-31(25)28(32)30-22-9-7-21(29)8-10-22/h5-12,15-16,18,25H,13-14,17H2,1-4H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFIGUVEWGJKEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=C(C=C4)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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